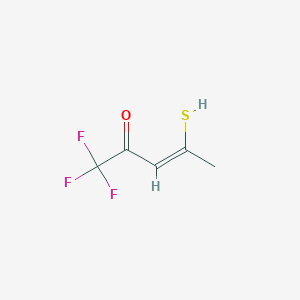
3-Penten-2-one, 1,1,1-trifluoro-4-mercapto
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE is a chemical compound characterized by the presence of trifluoromethyl and thiol groups attached to a pentenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE typically involves the introduction of trifluoromethyl and thiol groups to a suitable pentenone precursor. One common method is the reaction of a pentenone derivative with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. The thiol group can be introduced via nucleophilic substitution reactions using thiol-containing reagents under mild conditions.
Industrial Production Methods
Industrial production of (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism of action of (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE involves interactions with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The thiol group can form covalent bonds with thiol-containing enzymes or proteins, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE: shares similarities with other trifluoromethylated and thiol-containing compounds such as trifluoromethylthiolphenol and trifluoromethylthiolbenzene.
Uniqueness
- The unique combination of trifluoromethyl and thiol groups in (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE provides distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propriétés
Numéro CAS |
88551-99-9 |
|---|---|
Formule moléculaire |
C5H5F3OS |
Poids moléculaire |
170.15 g/mol |
Nom IUPAC |
(Z)-1,1,1-trifluoro-4-sulfanylpent-3-en-2-one |
InChI |
InChI=1S/C5H5F3OS/c1-3(10)2-4(9)5(6,7)8/h2,10H,1H3/b3-2- |
Clé InChI |
RCKPNIPOQOBBDS-IHWYPQMZSA-N |
SMILES isomérique |
C/C(=C/C(=O)C(F)(F)F)/S |
SMILES canonique |
CC(=CC(=O)C(F)(F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


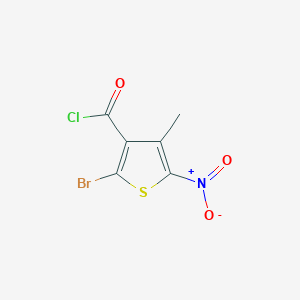
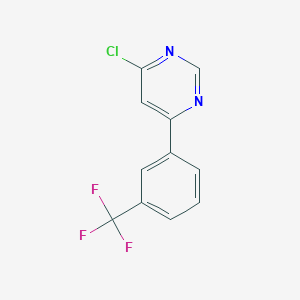
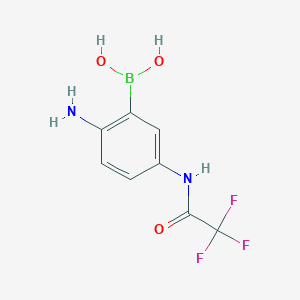

![2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]-](/img/structure/B13406624.png)
![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)

![N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine](/img/structure/B13406635.png)
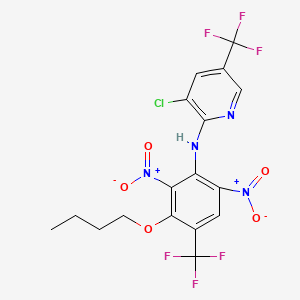

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)

![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
